molecular formula C70H60O10 B6337005 Benzyloxycalix[5]arene CAS No. 1258932-98-7

Benzyloxycalix[5]arene

Cat. No.: B6337005
CAS No.: 1258932-98-7
M. Wt: 1061.2 g/mol
InChI Key: OBHAILWREXKUNE-UHFFFAOYSA-N
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Description

Benzyloxycalix5arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes, making them valuable in various fields such as catalysis, molecular recognition, and materials science. Benzyloxycalix5arene, in particular, has five phenolic units and benzyloxy groups attached to the upper rim, enhancing its solubility and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyloxycalix5arene typically involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene scaffold. The benzyloxy groups are then introduced through etherification reactions using benzyl bromide and a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete substitution.

Industrial Production Methods

While specific industrial production methods for Benzyloxycalix5arene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyloxycalix5arene undergoes various chemical reactions, including:

    Oxidation: The phenolic units can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The quinone derivatives can be reduced back to phenols using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide and potassium carbonate in dimethylformamide.

Major Products

    Oxidation: Quinone derivatives of Benzyloxycalixarene.

    Reduction: Restored phenolic units.

    Substitution: Various functionalized calixarenes depending on the substituent introduced.

Scientific Research Applications

Benzyloxycalix5arene has a wide range of applications in scientific research:

    Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules, facilitating studies on molecular recognition and binding affinities.

    Biology: Employed in the development of biosensors due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for drug delivery systems, where its cavity can encapsulate therapeutic agents, enhancing their solubility and stability.

    Industry: Utilized in catalysis, particularly in the formation of metal complexes that can act as catalysts for various organic transformations.

Mechanism of Action

The mechanism by which Benzyloxycalix5arene exerts its effects is primarily through host-guest interactions. The phenolic units and benzyloxy groups create a hydrophobic cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical properties of the guest molecules, making them more reactive or stable, depending on the application.

Comparison with Similar Compounds

Similar Compounds

  • Benzyloxycalix4arene : Similar structure but with four phenolic units, leading to a smaller cavity.
  • Benzyloxycalix6arene : Contains six phenolic units, resulting in a larger cavity and different binding properties.
  • Benzyloxycalix8arene : Has eight phenolic units, offering an even larger cavity and enhanced solubility.

Uniqueness

Benzyloxycalix5arene is unique due to its intermediate cavity size, which provides a balance between binding strength and selectivity. This makes it particularly useful in applications where moderate encapsulation strength is required, such as in catalysis and molecular recognition.

Properties

IUPAC Name

5,11,17,23,29-pentakis(phenylmethoxy)hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-31,32,33,34,35-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H60O10/c71-66-51-26-53-33-62(77-42-47-18-8-2-9-19-47)35-55(67(53)72)28-57-37-64(79-44-49-22-12-4-13-23-49)39-59(69(57)74)30-60-40-65(80-45-50-24-14-5-15-25-50)38-58(70(60)75)29-56-36-63(78-43-48-20-10-3-11-21-48)34-54(68(56)73)27-52(66)32-61(31-51)76-41-46-16-6-1-7-17-46/h1-25,31-40,71-75H,26-30,41-45H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHAILWREXKUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)OCC6=CC=CC=C6)CC7=C(C1=CC(=C7)OCC8=CC=CC=C8)O)O)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H60O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1061.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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